Cudraxanthone B

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

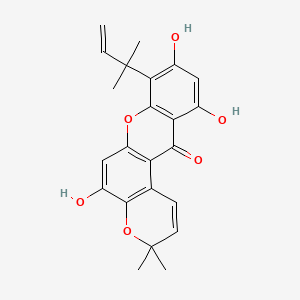

Cudraxanthone B is a naturally occurring xanthone compound isolated from the roots of the plant Cudrania tricuspidata. This plant is widely distributed in Asia and has been traditionally used for its medicinal properties. This compound has garnered attention for its potential therapeutic effects, particularly in the field of cardiovascular health due to its antiplatelet activity .

Applications De Recherche Scientifique

Chemistry: It serves as a valuable intermediate for the synthesis of other xanthone derivatives, which are of interest for their diverse biological activities.

Mécanisme D'action

Target of Action

Cudraxanthone B primarily targets platelets, specifically the αIIbβ3 receptors on the platelet surface . These receptors play a crucial role in platelet aggregation, a process that is essential for the maintenance of hemostasis but can also cause thrombosis .

Mode of Action

This compound interacts with its targets by suppressing collagen-induced human platelet aggregation . It inhibits the mobilization of intracellular calcium ions ([Ca 2+] i), fibrinogen binding, fibronectin adhesion, and clot retraction . This interaction results in the suppression of human platelet activation and thrombus formation .

Biochemical Pathways

The action of this compound affects several biochemical pathways. When platelets are activated, phospholipase Cγ 2 hydrolyzes phosphatidylinositol 4,5-bisphosphate into inositol 1,4,5-trisphosphate (IP 3) and diacylglycerol . IP 3 mediated calcium mobilization activates calcium/calmodulin-dependent Myosin light-chain kinase and phosphorylates Myosin light-chain affecting granule release . These signaling cascades are called “inside-out signaling” and facilitate interaction with plasma adhesive molecules (i.e., fibrinogen, fibronectin, vitronectin) and glycoprotein IIb/IIIa . After interaction between adhesive molecules with αIIbβ3, “outside-in signaling” is subsequently processed to promote platelet aggregation affecting thrombus formation .

Pharmacokinetics

These properties are critical for understanding the bioavailability of the compound and its potential as a therapeutic agent .

Result of Action

The molecular and cellular effects of this compound’s action include the suppression of collagen-induced human platelet aggregation, inhibition of intracellular calcium ion mobilization, reduction in fibrinogen binding, decrease in fibronectin adhesion, and inhibition of clot retraction . These effects suggest that this compound has the potential to prevent platelet-induced thrombosis .

Analyse Biochimique

Biochemical Properties

Cudraxanthone B has been found to have an effect on human platelets . It interacts with various biomolecules, including calcium, fibrinogen, and fibronectin . The compound inhibits calcium mobilization, fibrinogen binding, fibronectin adhesion, and clot retraction .

Cellular Effects

This compound influences cell function by suppressing collagen-induced human platelet aggregation . It also affects cell signaling pathways, specifically those involving calcium .

Molecular Mechanism

At the molecular level, this compound exerts its effects through the inhibition of calcium mobilization, αIIbβ3 activation, and clot retraction . This suggests that it may prevent platelet-induced thrombosis .

Temporal Effects in Laboratory Settings

It has been observed to suppress human platelet aggregation without cytotoxicity .

Metabolic Pathways

This compound is involved in metabolic pathways related to platelet activation and thrombus formation .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Cudraxanthone B involves several steps, starting from simple aromatic precursors. The key steps include cyclization reactions to form the xanthone core, followed by functional group modifications to introduce the specific substituents present in this compound. Typical reaction conditions involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the cyclization and subsequent reactions .

Industrial Production Methods

Industrial production of this compound is primarily based on extraction from natural sources, particularly the roots of Cudrania tricuspidata. The extraction process involves solvent extraction, followed by purification steps such as chromatography to isolate the pure compound. Advances in biotechnological methods, such as plant cell culture, are also being explored to enhance the yield and sustainability of this compound production .

Analyse Des Réactions Chimiques

Types of Reactions

Cudraxanthone B undergoes various chemical reactions, including:

Oxidation: This reaction can introduce additional oxygen-containing functional groups, altering the compound’s properties.

Reduction: Reduction reactions can remove oxygen atoms or reduce double bonds, modifying the compound’s structure.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and precise timing to achieve the desired modifications .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield hydroxylated derivatives, while reduction can produce deoxygenated forms. Substitution reactions can result in a variety of derivatives with different functional groups, enhancing the compound’s versatility for various applications .

Comparaison Avec Des Composés Similaires

Cudraxanthone B is part of a larger family of xanthone compounds, many of which share similar structural features and biological activities. Some similar compounds include:

Cudraxanthone I: Exhibits cytotoxic and antioxidant activities.

Neocyclomorusin: Known for its radical scavenging activity and cytotoxic effects.

Artocarpesin: Another xanthone with antiplatelet effects, similar to this compound.

Compared to these compounds, this compound is unique in its specific mechanism of inhibiting platelet aggregation and clot retraction, making it particularly valuable for cardiovascular health applications .

Propriétés

IUPAC Name |

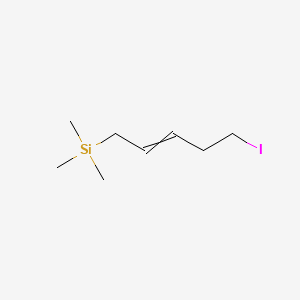

5,9,11-trihydroxy-3,3-dimethyl-8-(2-methylbut-3-en-2-yl)pyrano[3,2-a]xanthen-12-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22O6/c1-6-22(2,3)18-13(25)9-12(24)17-19(27)16-11-7-8-23(4,5)29-20(11)14(26)10-15(16)28-21(17)18/h6-10,24-26H,1H2,2-5H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGKVKWVNUSOTKD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C=CC2=C(O1)C(=CC3=C2C(=O)C4=C(O3)C(=C(C=C4O)O)C(C)(C)C=C)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What biological activities have been reported for Cudraxanthone B?

A1: Research indicates that this compound exhibits antibacterial activity. In a study examining the compound's efficacy against various pathogenic microorganisms, this compound demonstrated significant antibacterial effects in disk diffusion assays [].

Q2: What other compounds have been isolated alongside this compound from Cudrania tricuspidata?

A2: Several other prenylated xanthones have been isolated from Cudrania tricuspidata along with this compound. These include Isocudraxanthone K, Cudraxanthone H, Cudratricusxanthone A, Cudraxanthone L, and Macluraxanthone B []. Additionally, studies have also identified Gerontoxanthone A, Cudraflavone B, Gericudranin E, Cudraxanthone C, and Euchrestaflavanone C within the plant's root bark [].

Q3: Have any studies investigated the potential hepatoprotective properties of compounds extracted from Cudrania tricuspidata?

A3: Yes, research has explored the hepatoprotective potential of compounds found in Cudrania tricuspidata. Notably, Cudraflavone B and Gericudranin E, isolated alongside this compound, exhibited significant hepatoprotective effects against tacrine-induced cytotoxicity in Hep G2 cells [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Pglu-asn-cys[cys]-pro-arg-gly-nh2 acetate salt](/img/structure/B563071.png)

![2-[[[3-Methyl-4-(2,2,2-trifluoroethoxy)-2-pyridyl]methyl]thio]-5-(tert-butyldimethylsilyloxy)-1H-benzimidazole](/img/structure/B563074.png)

![2-[[2-chloro-4-[3-chloro-4-[[1-(4-methoxyanilino)-1,3-dioxobutan-2-yl]diazenyl]phenyl]phenyl]diazenyl]-3-oxo-N-phenylbutanamide](/img/structure/B563085.png)